1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea
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Overview
Description
1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea is a complex organic compound with a molecular formula of C({19})H({25})N({3})O({4})
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl chloride and a suitable base.
Urea Formation: The urea moiety is formed by reacting an amine with an isocyanate or by using phosgene derivatives.
Hydroxyphenoxypropylamine Segment: This segment is synthesized through the reaction of 4-hydroxyphenol with epichlorohydrin, followed by amination with a suitable amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.
Scientific Research Applications
1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea exerts its effects depends on its interaction with molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-Benzyl-3-(2-{[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}ethyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.
1-Benzyl-3-(2-{[2-hydroxy-3-(4-chlorophenoxy)propyl]amino}ethyl)urea: Contains a chlorine atom on the aromatic ring.
Uniqueness: 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea is unique due to the presence of both hydroxy and phenoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
70636-54-3 |
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Molecular Formula |
C19H25N3O4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-benzyl-3-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]urea |
InChI |
InChI=1S/C19H25N3O4/c23-16-6-8-18(9-7-16)26-14-17(24)13-20-10-11-21-19(25)22-12-15-4-2-1-3-5-15/h1-9,17,20,23-24H,10-14H2,(H2,21,22,25) |
InChI Key |
JBORCKKRBVEGMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NCCNCC(COC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCNCC(COC2=CC=C(C=C2)O)O |
Synonyms |
ICI 119,033 ICI 119033 ICI-119033 |
Origin of Product |
United States |
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